molecular formula C18H20N2O B14436887 (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one CAS No. 74095-37-7

(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one

Cat. No.: B14436887
CAS No.: 74095-37-7
M. Wt: 280.4 g/mol
InChI Key: QUHGRTFACLBGKJ-UHFFFAOYSA-N
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Description

(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one is an organic compound that belongs to the class of imines It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an imino group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and acetophenone. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the imine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino group and imine moiety play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one: Similar structure but with dimethylamino group instead of diethylamino.

    (2E)-2-{[4-(Methoxy)phenyl]imino}-1-phenylethan-1-one: Similar structure but with methoxy group instead of diethylamino.

    (2E)-2-{[4-(Ethoxy)phenyl]imino}-1-phenylethan-1-one: Similar structure but with ethoxy group instead of diethylamino.

Uniqueness

(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

74095-37-7

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]imino-1-phenylethanone

InChI

InChI=1S/C18H20N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-18(21)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3

InChI Key

QUHGRTFACLBGKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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